molecular formula C25H24N2O4S B11378452 N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11378452
M. Wt: 448.5 g/mol
InChI Key: FRUKMRCPEZJCEZ-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Allyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)phenyl.

    Synthesis of the Dibenzo[c,e][1,2]thiazine Intermediate: This involves the reaction of 2-aminobenzenesulfonamide with ethyl bromoacetate to form the dibenzo[c,e][1,2]thiazine ring system.

    Coupling Reaction: The final step involves coupling the 4-(allyloxy)phenyl intermediate with the dibenzo[c,e][1,2]thiazine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of advanced materials with unique electronic or optical properties.

    Biological Research: Study of its effects on cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(allyloxy)phenyl]acetamide: A simpler analog with similar functional groups but lacking the dibenzo[c,e][1,2]thiazine ring system.

    N-[4-(allyloxy)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: A fluorinated analog with potentially different electronic properties.

Uniqueness

N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the allyloxyphenyl and dibenzo[c,e][1,2]thiazine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C25H24N2O4S/c1-3-15-31-20-12-10-19(11-13-20)26-25(28)17-27-23-14-9-18(4-2)16-22(23)21-7-5-6-8-24(21)32(27,29)30/h3,5-14,16H,1,4,15,17H2,2H3,(H,26,28)

InChI Key

FRUKMRCPEZJCEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC=C

Origin of Product

United States

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